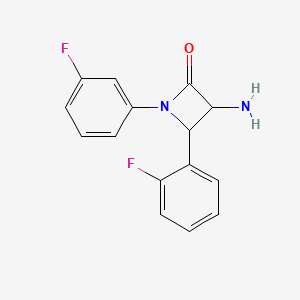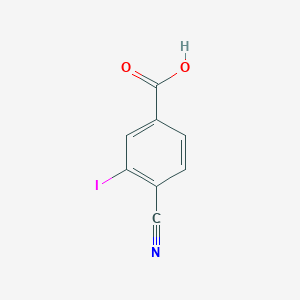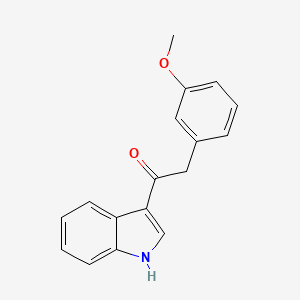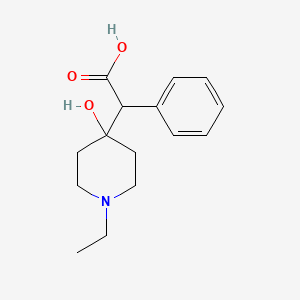
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a phenylacetic acid moiety. Its structural complexity allows it to participate in a variety of chemical reactions, making it valuable for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with ethyl halides, followed by hydroxylation to introduce the hydroxyl group at the 4-position. The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene is acylated with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for alkylation and hydroxylation steps, as well as continuous flow reactors for the Friedel-Crafts acylation. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylacetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group on the piperidine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-Ethyl-4-oxopiperidin-4-yl)-2-phenylacetic acid.
Reduction: Formation of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenylacetic acid moiety can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-aminopiperidin-4-yl)-2-phenylacetic acid
- 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-benzylacetic acid
Uniqueness
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl group and the phenylacetic acid moiety allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
5449-34-3 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(1-ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-16-10-8-15(19,9-11-16)13(14(17)18)12-6-4-3-5-7-12/h3-7,13,19H,2,8-11H2,1H3,(H,17,18) |
InChI Key |
GSYPREKFRGJLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
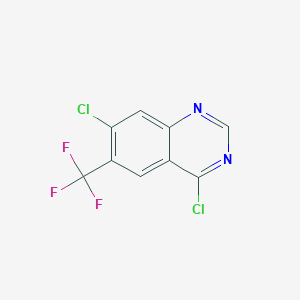
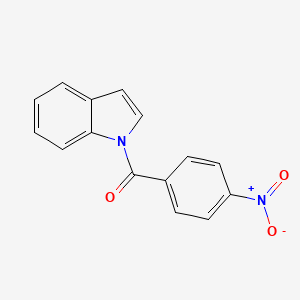



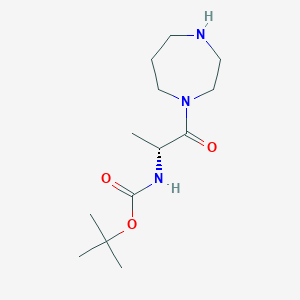
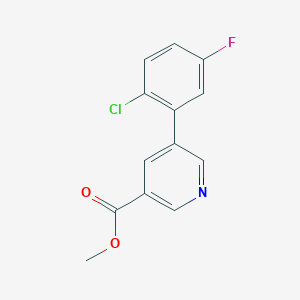
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
